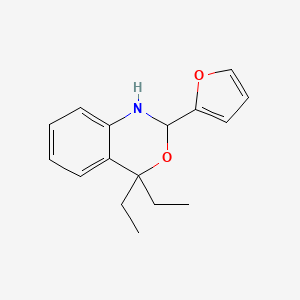

4,4-二乙基-2-(2-呋喃基)-1,4-二氢-2H-3,1-苯并恶嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2,4-substituted 1,2-dihydro-4H-3,1-benzoxazines involves the reaction of o-aminophenylcarbinols with carbonyl compounds under optimum conditions. This process yields various 2-(5-X-2-furyl)-1,2-dihydro-4H-3,1-benzoxazines, demonstrating the instability of 2,2-disubstituted derivatives which convert to 4H-3,1-benzoxazines upon heating in the presence of acylating agents (Gromachevskaya et al., 1988).

Molecular Structure Analysis

The molecular structure of 4,4-diethyl-2-(2-furyl)-1,4-dihydro-2H-3,1-benzoxazine derivatives can be elucidated through various spectroscopic techniques. For example, the reaction of 2-(2-furyl)-1,3-dioxan with maleic anhydride has been studied, revealing the stereochemical heterogeneity and yielding a mixture of endo- and exo-adducts. The structure of these adducts has been further investigated through bromination, lactonization reactions, and spectroscopic analysis (Maślińska-Solich, 1975).

Chemical Reactions and Properties

4,4-Diethyl-2-(2-furyl)-1,4-dihydro-2H-3,1-benzoxazine undergoes various chemical reactions, highlighting its reactivity and the potential for synthesizing novel compounds. For instance, tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines has been employed for the synthesis of related benzoxazine derivatives, showcasing significant stereoselectivity and the formation of Z isomers (Gabriele et al., 2006).

科学研究应用

合成和化学性质

4,4-二乙基-2-(2-呋喃基)-1,4-二氢-2H-3,1-苯并恶嗪是一种参与多种化学反应的化合物,有助于开发在各个科学领域具有潜在应用的材料。研究详细阐述了它的合成和相互作用,特别是在与马来酸酐反应中,导致内型和外型加合物的混合物。这些反应的立体化学结果已通过光谱方法进行了探索,突出了该化合物的多功能反应性和创造新型材料的潜力 (Maślińska-Solich, 1975).

抗菌活性

该化合物的骨架已用于合成 N-取代哌嗪基喹诺酮,表现出显着的抗菌活性。这项研究强调了 4,4-二乙基-2-(2-呋喃基)-1,4-二氢-2H-3,1-苯并恶嗪衍生物开发新型抗菌剂的潜力,为对抗耐药菌株提供了见解 (Foroumadi et al., 1999).

光化学应用

此外,4,4-二乙基-2-(2-呋喃基)-1,4-二氢-2H-3,1-苯并恶嗪的衍生物因其光化学性质而受到研究,特别是在光刻胶配方中作为光酸发生剂。此类研究对于推进微制造和半导体制造技术至关重要,展示了该化合物在材料科学和工程中的相关性 (Pohlers et al., 1997).

药理研究

在药理研究中,与 4,4-二乙基-2-(2-呋喃基)-1,4-二氢-2H-3,1-苯并恶嗪密切相关的苯并恶嗪核心结构因其治疗潜力而受到探索。新型苯并恶嗪已显示出作为晚期糖基化终末产物 (RAGE) 受体的抑制剂的希望,对治疗结核病等疾病具有影响。这突出了苯并恶嗪衍生物在医学研究和药物开发中的潜力 (Bharathkumar et al., 2023).

属性

IUPAC Name |

4,4-diethyl-2-(furan-2-yl)-1,2-dihydro-3,1-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-3-16(4-2)12-8-5-6-9-13(12)17-15(19-16)14-10-7-11-18-14/h5-11,15,17H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSYWANPSVRIDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=CC=CC=C2NC(O1)C3=CC=CO3)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Diethyl-2-(furan-2-yl)-1,2-dihydro-3,1-benzoxazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5525473.png)

![2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5525485.png)

![4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5525502.png)

![methyl 4-({[(4-morpholinylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5525507.png)

![N-(2-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5525508.png)

![2-[(2-chlorobenzyl)thio]-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5525519.png)

![2-{[5-(4-fluorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5525522.png)

![5-[(4-methyl-1-piperazinyl)methyl]-7-nitro-8-quinolinol](/img/structure/B5525527.png)